molecular formula C7H6N4O B13785638 (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide

Katalognummer: B13785638
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: CKSDOEFIXOLLQL-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide is a chemical compound with a unique structure that includes a cyano group and a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide typically involves the reaction of pyrazine-2-carbaldehyde with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide involves its interaction with specific molecular targets. The cyano group and pyrazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)ethylidene: A similar compound with an ethylidene group instead of an acetamide group.

    (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)propionamide: Another related compound with a propionamide group.

Uniqueness

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyano group and a pyrazine ring makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H6N4O

Molekulargewicht

162.15 g/mol

IUPAC-Name

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide

InChI

InChI=1S/C7H6N4O/c8-3-5(7(9)12)6-4-10-1-2-11-6/h1-2,4,11H,(H2,9,12)/b6-5-

InChI-Schlüssel

CKSDOEFIXOLLQL-WAYWQWQTSA-N

Isomerische SMILES

C1=CN=C/C(=C(\C#N)/C(=O)N)/N1

Kanonische SMILES

C1=CN=CC(=C(C#N)C(=O)N)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.